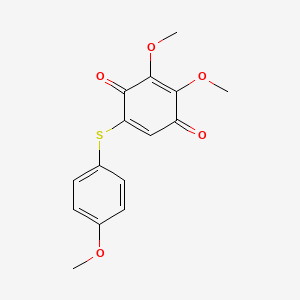
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with methoxy and sulfanyl groups, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in redox cycling and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The compound’s redox activity allows it to interact with cellular components, potentially leading to the modulation of oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a sulfanyl group.
2,3-Dimethoxy-1,4-naphthoquinone: A naphthoquinone derivative with similar redox properties.
Uniqueness
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
68160-34-9 |
|---|---|
Molekularformel |
C15H14O5S |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2,3-dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H14O5S/c1-18-9-4-6-10(7-5-9)21-12-8-11(16)14(19-2)15(20-3)13(12)17/h4-8H,1-3H3 |
InChI-Schlüssel |
LHRNLKDXTYQEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=CC(=O)C(=C(C2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
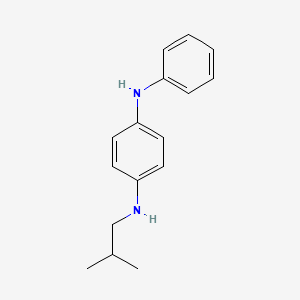
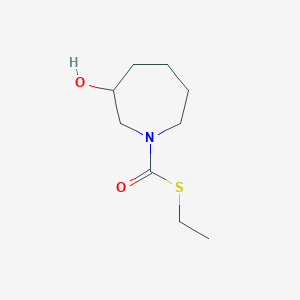

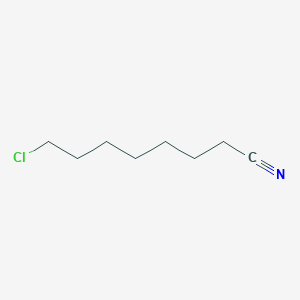

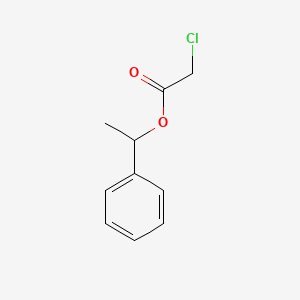
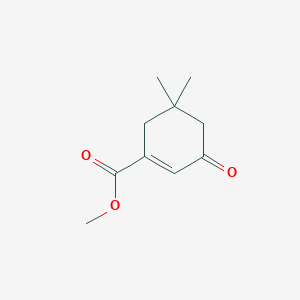


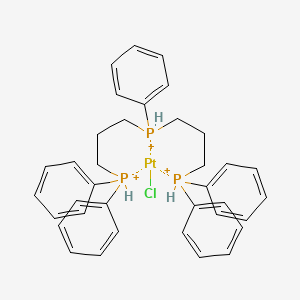

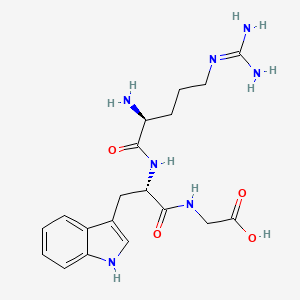
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
